3,4-Dihydrobenzofuro[2,3-c]pyridine
Overview
Description
3,4-Dihydrobenzofuro[2,3-c]pyridine is a heterocyclic organic compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol.
Mechanism of Action
Mode of Action
It is known that the compound can be synthesized through an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This suggests that the compound might interact with its targets through similar chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3,4-Dihydrobenzofuro[2,3-c]pyridine involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When the nucleophile triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained . These compounds can be further aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrobenzofuro[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuro[3,2-b]pyridines.
Substitution: The compound can participate in substitution reactions, particularly when functional groups are present on the benzofuro[2,3-c]pyridine ring.
Common Reagents and Conditions
Triethylamine: Used as a nucleophile in the annulation reaction.
Triphenylphosphine: Used as an alternative nucleophile to obtain different derivatives.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Used for aromatization of the dihydrobenzofuro[3,2-b]pyridines.
Major Products Formed
1,4-Dihydrobenzofuro[3,2-b]pyridines: Formed through annulation reactions.
Benzofuro[3,2-b]pyridines: Formed through oxidation and aromatization reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-b]pyridines: Similar in structure but differ in the position of the furan and pyridine rings.
1,4-Dihydrobenzofuro[3,2-b]pyridines: Differ in the degree of hydrogenation and presence of additional functional groups.
Uniqueness
3,4-Dihydrobenzofuro[2,3-c]pyridine is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various scientific research applications and the development of new materials.
Properties
IUPAC Name |
3,4-dihydro-[1]benzofuro[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNSEVAPTHUHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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